molecular formula C7H8BrN3O B13023114 2-Amino-6-bromo-N-methylnicotinamide

2-Amino-6-bromo-N-methylnicotinamide

Cat. No.: B13023114
M. Wt: 230.06 g/mol
InChI Key: PCXQRSMWRCPZKC-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-N-methylnicotinamide is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-N-methylnicotinamide typically involves the bromination of nicotinamide followed by methylation. The reaction conditions often require the use of bromine or a brominating agent and a methylating agent such as methyl iodide. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methylation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-N-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can produce various functionalized nicotinamide derivatives.

Scientific Research Applications

2-Amino-6-bromo-N-methylnicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA synthesis or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-N-methoxy-N-methylnicotinamide
  • 2-Amino-6-chloro-N-methylnicotinamide
  • 2-Amino-6-fluoro-N-methylnicotinamide

Uniqueness

2-Amino-6-bromo-N-methylnicotinamide is unique due to the presence of both an amino group and a bromine atom on the nicotinamide ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

2-amino-6-bromo-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H8BrN3O/c1-10-7(12)4-2-3-5(8)11-6(4)9/h2-3H,1H3,(H2,9,11)(H,10,12)

InChI Key

PCXQRSMWRCPZKC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=C(C=C1)Br)N

Origin of Product

United States

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